XL147 (CAS 1033110-57-4), commercially known as Pilaralisib, is a potent, ATP-competitive, and reversible pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor engineered for high selectivity. For procurement professionals and lead scientists, its primary material value lies in its targeted potency against the p110α, p110δ, and p110γ isoforms (IC50s of 39 nM, 36 nM, and 23 nM, respectively) while intentionally exhibiting reduced affinity for the p110β isoform (IC50 = 383 nM). Unlike early-generation PI3K inhibitors, XL147 is heavily optimized to exclude off-target mammalian target of rapamycin (mTOR) inhibition, making it an essential tool compound for decoupling PI3K-dependent signaling from mTOR-mediated feedback loops. Furthermore, its established oral bioavailability and compatibility with standard aqueous excipients ensure seamless scalability from in vitro cellular assays to in vivo xenograft models .
Substituting XL147 with legacy PI3K inhibitors like LY294002 or Wortmannin introduces severe experimental artifacts due to their well-documented off-target inhibition of mTOR, DNA-PK, and casein kinase 2 (CK2), alongside their notoriously poor aqueous solubility which limits in vivo utility. Similarly, procuring dual PI3K/mTOR inhibitors (e.g., BEZ235) or non-selective pan-PI3K agents fails when the research objective strictly requires isolating upstream PI3K signaling from downstream mTORC1/2 activity. Furthermore, utilizing highly potent pan-inhibitors like GDC-0941 (Pictilisib) that strongly inhibit the p110β isoform (IC50 = 33 nM) will confound studies where p110β-sparing activity is necessary to evaluate isoform-specific resistance mechanisms or to maintain specific cellular viability profiles [1].
XL147 provides a definitive advantage in signaling pathway delineation by exhibiting virtually no inhibitory activity against mTOR (IC50 > 15,000 nM). In contrast, legacy inhibitors like LY294002 and modern dual-inhibitors like BEZ235 strongly suppress mTOR activity. In cellular assays (e.g., 4EBP1 phosphorylation), XL147 maintains mTOR activity (IC50 > 15 µM), ensuring that observed phenotypic changes are strictly PI3K-dependent rather than artifacts of mTOR suppression [1].
| Evidence Dimension | mTOR Kinase Inhibition (IC50) |
| Target Compound Data | > 15,000 nM (XL147) |
| Comparator Or Baseline | ~10-100 nM (Typical Dual Inhibitors / LY294002) |
| Quantified Difference | >150-fold higher selectivity for PI3K over mTOR |
| Conditions | Biochemical kinase assay and cellular 4EBP1 immunoprecipitation assay |
Procuring XL147 ensures researchers can cleanly isolate PI3K-specific pathway dynamics without triggering the confounding feedback loops associated with mTOR inhibition.
While XL147 is classified as a pan-Class I PI3K inhibitor, it exhibits a highly specific p110β-sparing profile. It inhibits p110α, p110δ, and p110γ at low nanomolar concentrations (39 nM, 36 nM, and 23 nM, respectively), but its IC50 for p110β is 383 nM. In contrast, the widely used comparator GDC-0941 (Pictilisib) inhibits p110β at 33 nM. This ~11-fold reduction in p110β affinity allows XL147 to be utilized in specialized assays where p110β activity must be preserved, such as specific PTEN-deficient models where p110β drives baseline survival .
| Evidence Dimension | p110β Isoform Inhibition (IC50) |
| Target Compound Data | 383 nM (XL147) |
| Comparator Or Baseline | 33 nM (GDC-0941 / Pictilisib) |
| Quantified Difference | 11.6-fold weaker inhibition of p110β by XL147 |
| Conditions | Cell-free ATP-competitive kinase assay |
Buyers requiring targeted suppression of α/δ/γ isoforms without fully ablating p110β activity should select XL147 over equipotent pan-inhibitors like GDC-0941.
A major procurement barrier for first-generation PI3K inhibitors like LY294002 is their severe hydrophobicity and poor aqueous solubility, which largely restricts them to in vitro use and requires high concentrations of toxic solvents. XL147 overcomes this translational bottleneck by offering excellent in vivo processability. It can be readily formulated in 10 mM HCl or standard CMC-Na suspensions for direct oral gavage at standard dosing volumes (e.g., 10 mL/kg), demonstrating potent tumor growth inhibition in xenograft models (e.g., BT474 breast cancer models) without the need for complex lipid-based solvent systems .
| Evidence Dimension | In Vivo Formulation Suitability |
| Target Compound Data | Easily formulated in 10 mM HCl or CMC-Na for oral gavage |
| Comparator Or Baseline | LY294002 (Requires high DMSO/toxic solvents; poor in vivo utility) |
| Quantified Difference | Enables direct, low-toxicity oral administration (PO) in murine models |
| Conditions | Murine xenograft model preparation and dosing |
For preclinical procurement, XL147 eliminates the formulation bottlenecks and solvent-toxicity risks associated with older PI3K inhibitors, streamlining the transition from in vitro to in vivo studies.
Ideal for mechanistic research where distinguishing between PI3K-mediated and mTOR-mediated cellular responses is strictly required. XL147 avoids the confounding feedback loops triggered by dual inhibitors, making it the preferred choice for clean pathway delineation [1].
Highly recommended for preclinical pharmacology labs requiring a reliably formulated, orally bioavailable PI3K inhibitor for long-term dosing in murine solid tumor models (e.g., breast or prostate cancer), bypassing the severe solvent toxicity issues of legacy compounds [1].
Suitable for screening assays investigating compensatory survival mechanisms in cancer cells, specifically leveraging its p110β-sparing profile to study how tumors adapt when α, δ, and γ isoforms are suppressed but β remains partially active[1].
Irritant